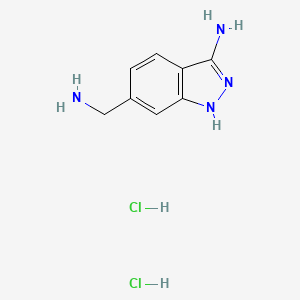

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Description

Properties

IUPAC Name |

6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)11-12-8(6)10;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNZYLDSFZHYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride chemical structure and properties

This comprehensive technical guide details the chemical structure, physicochemical properties, and synthesis of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride , a critical scaffold in medicinal chemistry.

High-Value Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

This compound (CAS: 267413-33-2) is a specialized heterocyclic building block utilized primarily in the development of ATP-competitive kinase inhibitors.[1][2] Its core structure—the 1H-indazol-3-amine —serves as a privileged pharmacophore for binding to the hinge region of protein kinases, while the 6-aminomethyl substituent provides a critical vector for solubility enhancement and interaction with solvent-exposed acidic residues. This guide analyzes its structural utility, synthesis pathways, and handling protocols for drug discovery applications.

Chemical Identity & Physicochemical Properties[3][4][5][6]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 6-(aminomethyl)-1H-indazol-3-amine; dihydrochloride |

| CAS Number | 267413-33-2 |

| Free Base CAS | 368426-75-9 |

| Molecular Formula | C₈H₁₂Cl₂N₄ (Salt) / C₈H₁₀N₄ (Free Base) |

| Molecular Weight | 235.11 g/mol (Salt) / 162.19 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO; insoluble in non-polar organics |

Structural Analysis

The molecule consists of a fused benzene and pyrazole ring (indazole) with two primary amine functionalities.

-

3-Amino Group: An electron-donating group attached to the pyrazole ring. It is a key hydrogen bond donor in biological systems.

-

6-Aminomethyl Group: An aliphatic primary amine attached via a methylene linker. This group is highly basic (pKa ~9-10) and exists as a dication in the dihydrochloride salt form, significantly enhancing aqueous solubility compared to the neutral indazole.

-

Tautomerism: The indazole core exhibits annular tautomerism (1H- vs. 2H-indazole). In the crystal lattice and solution, the 1H-tautomer is generally thermodynamically preferred, though kinase binding pockets may select for specific tautomeric forms.

[1][7]

Biological Applications: The Kinase Hinge Binder

The 3-aminoindazole scaffold is a bioisostere of the adenine ring of ATP. In drug design, it is engineered to compete with ATP for the kinase active site.

Mechanism of Action

-

Hinge Binding: The N1 (proton donor) and N2 (proton acceptor) of the indazole ring, along with the exocyclic 3-amino group, form a tridentate or bidentate hydrogen bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu/Leu residues).

-

Solvent Interaction: The 6-position of the indazole ring typically points towards the solvent front or the ribose binding pocket. The aminomethyl group at this position serves two roles:

-

Solubility: It introduces a positive charge at physiological pH, counteracting the lipophilicity of the aromatic core.

-

Salt Bridge Formation: It can form electrostatic interactions with aspartate or glutamate residues often found at the entrance of the ATP binding pocket.

-

Target Classes

Research indicates utility in targeting:

-

Tyrosine Kinases: VEGFR, PDGFR (similar to the core of Pazopanib and Axitinib).

-

Serine/Threonine Kinases: Rho-associated protein kinase (ROCK) and Protein Kinase B (Akt).

Synthesis & Manufacturing Protocols

The synthesis of 3-aminoindazoles is classically achieved via the cyclization of 2-halobenzonitriles with hydrazine.

Retrosynthetic Analysis

The most efficient route disconnects the pyrazole ring to reveal 4-(aminomethyl)-2-fluorobenzonitrile as the key precursor.

Detailed Protocol (Bench Scale)

Note: This protocol assumes the use of N-Boc protected precursor to prevent side reactions.

-

Cyclization:

-

Charge a reaction vessel with N-Boc-4-cyano-3-fluorobenzylamine (1.0 eq) and n-butanol (10 vol).

-

Add Hydrazine monohydrate (5.0 eq) dropwise.

-

Heat to reflux (117°C) for 12–16 hours. Monitor by LC-MS for disappearance of nitrile peak.

-

Mechanism:[1] Nucleophilic aromatic substitution of the fluoride by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon.

-

-

Work-up:

-

Cool to room temperature.[5] Concentrate under reduced pressure.

-

Precipitate the intermediate (N-Boc-6-aminomethyl-indazol-3-amine) using water/ethyl acetate extraction.

-

-

Deprotection & Salt Formation:

-

Dissolve the intermediate in Methanol (5 vol).

-

Add 4M HCl in Dioxane (4.0 eq) at 0°C. Stir at RT for 4 hours.

-

The product precipitates as the dihydrochloride salt.

-

Filter the solid, wash with diethyl ether (to remove excess HCl), and dry under vacuum at 40°C.

-

Handling, Safety & Stability (E-E-A-T)

Stability

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Oxidation: Primary aromatic amines (position 3) are susceptible to oxidation over time, turning the solid brown. Store at -20°C for long-term retention.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). 1H-Indazolin-3-one, 6-amino-, dihydrochloride (CID 198337). National Library of Medicine. Link

-

Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.[3] Link

-

International Journal of Molecular Sciences. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Link

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles.[1][6][7][8][5][3][4][9]Link

-

BLD Pharm. (2024).[1] Product Analysis: this compound.[1][2][10]Link[1]

Sources

- 1. 267876-23-3|5-(Aminomethyl)-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 2. 1263282-44-5,1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 874-05-5: 1H-Indazol-3-amine | CymitQuimica [cymitquimica.com]

- 7. scispace.com [scispace.com]

- 8. Document: Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C re... - ChEMBL [ebi.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. 267413-33-2 | 6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride - Capot Chemical [capotchem.com]

Molecular weight and formula of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

The following technical guide details the physicochemical profile, synthetic utility, and biological significance of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride .

High-Fidelity Scaffold for Kinase Inhibitor Development

Executive Summary

In the landscape of small-molecule drug discovery, This compound (CAS: 267413-33-2) represents a privileged structural motif. It functions primarily as a hinge-binding fragment in the design of ATP-competitive kinase inhibitors.

The 3-aminoindazole core is a bioisostere of the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region (typically the backbone residues connecting the N- and C-terminal lobes). The 6-aminomethyl substitution provides a strategic vector for extending the molecule into the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups or additional pharmacophores without disrupting the primary binding mode.

Physicochemical Profile

This compound is typically supplied as a dihydrochloride salt to enhance stability and water solubility, facilitating its use in aqueous coupling reactions and biological assays.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 267413-33-2 (Salt); 368426-75-9 (Free Base) |

| Molecular Formula | C₈H₁₀N₄[1][2] · 2HCl |

| Molecular Weight | 235.11 g/mol (Salt); 162.19 g/mol (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water (>20 mg/mL), DMSO; Sparingly soluble in Ethanol |

| pKa (Calc) | ~3.5 (Indazole N1), ~9.5 (Primary amine) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |

Structural Biology & Mechanism of Action

The "Hinge Binder" Concept

The 3-amino-1H-indazole scaffold mimics the hydrogen bonding pattern of the adenine purine ring found in ATP. When docked into a kinase active site:

-

Indazole N1 (H-bond Donor): Interacts with the backbone carbonyl of the hinge residue.

-

Indazole N2 (H-bond Acceptor): Interacts with the backbone amide nitrogen.

-

C3-Amine (H-bond Donor): Often interacts with the "gatekeeper" residue or adjacent hinge carbonyls.

The 6-Position Vector

The aminomethyl group at position 6 is critical for "fragment growing." Unlike the 3-position (buried in the adenine pocket), the 6-position points towards the solvent front in many kinase crystal structures (e.g., VEGFR, JNK, ROCK). This allows medicinal chemists to attach solubilizing moieties (like morpholine or piperazine) or specific selectivity filters without steric clash.

Figure 1: Pharmacophore model illustrating the binding mode of the 3-aminoindazole scaffold within the kinase ATP pocket.

Synthetic Routes & Quality Control

The synthesis of 6-(aminomethyl)-1H-indazol-3-amine typically proceeds via a SnAr (Nucleophilic Aromatic Substitution) followed by cyclization. The dihydrochloride salt is generated in the final step to prevent oxidation of the electron-rich amine.

Validated Synthetic Workflow

Step 1: Precursor Formation

-

Starting Material: 2-Fluoro-4-cyanobenzonitrile.

-

Reagent: Hydrazine hydrate (

). -

Mechanism: Hydrazine displaces the fluorine atom (SnAr) and subsequently attacks the adjacent nitrile to close the pyrazole ring.

-

Intermediate: 3-Amino-1H-indazole-6-carbonitrile.

Step 2: Reduction

-

Reagent: Raney Nickel/H₂ or Borane-THF complex.

-

Action: Reduces the nitrile (-CN) at position 6 to the primary amine (-CH₂NH₂).

-

Critical Control: Temperature must be controlled to avoid reducing the indazole double bonds.

Step 3: Salt Formation

Figure 2: Step-wise synthetic pathway from fluorobenzonitrile precursors to the final dihydrochloride salt.

Quality Control Parameters

To ensure data integrity in biological assays, the compound must meet the following QC criteria:

-

Purity (HPLC):

98% (Impurities can act as "pan-assay interference compounds" or PAINS). -

Identity (1H-NMR): Distinct peaks for the aromatic indazole protons (7.0–8.0 ppm) and the methylene protons (-CH₂-) at ~4.0 ppm.

-

Chloride Content: Titration should confirm a 2:1 molar ratio of Cl⁻ to parent amine, verifying the dihydrochloride stoichiometry.

Handling and Safety Protocols

This compound is a primary amine salt , making it prone to hygroscopicity and potential oxidation if stored improperly.

-

Reconstitution:

-

Dissolve in DMSO to create a stock solution (e.g., 10 mM or 100 mM).

-

Aqueous solutions should be prepared fresh. The acidic nature of the dihydrochloride may require buffering (e.g., HEPES or PBS) to reach physiological pH (7.4) for cell assays.

-

-

Storage:

-

Solid: -20°C in a sealed vial with desiccant.

-

DMSO Stock: -80°C to prevent degradation over months. Avoid repeated freeze-thaw cycles.

-

-

Safety (MSDS Highlights):

-

GHS Classification: Irritant (Skin/Eye).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.

-

References

-

PubChem Compound Summary. (2025). 1H-Indazolin-3-one, 6-amino-, dihydrochloride (Related Structure). National Center for Biotechnology Information. Link

-

BenchChem Technical Guides. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.Link

-

Capot Chemical. (2024).[4] Product Specifications: this compound (CAS 267413-33-2).[3][4]Link

- Journal of Medicinal Chemistry. (General Reference). Design and Synthesis of Indazole-Based Kinase Inhibitors. (Contextual grounding for 3-aminoindazole scaffold utility).

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Macrolides - Patent US-7741338-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1263282-44-5,1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 267413-33-2 | 6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride - Capot Chemical [capotchem.com]

Technical Guide: Mechanism of Action for 6-(aminomethyl)-1H-indazol-3-amine Derivatives

This guide serves as an in-depth technical analysis of the 6-(aminomethyl)-1H-indazol-3-amine scaffold, a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. While often utilized as a high-value intermediate (CAS 267413-33-2), its structural architecture embodies the core principles of Type I kinase inhibition, particularly for Serine/Threonine kinases like Rho-associated protein kinase (ROCK) and Tyrosine kinases like FGFR .

Executive Summary: The Scaffold Advantage

The 6-(aminomethyl)-1H-indazol-3-amine core represents a "minimalist" yet highly functionalized kinase inhibitor template. It addresses two critical challenges in small-molecule drug discovery: hinge-binding affinity and solvent-front solubility .

-

The Hinge Binder: The 3-amino-1H-indazole motif functions as a bioisostere of the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region.

-

The Warhead/Solubilizer: The 6-aminomethyl group (

) serves a dual purpose. Physiologically protonated, it improves aqueous solubility and targets acidic residues (Asp/Glu) in the ribose-phosphate binding pocket or the solvent-exposed front, enhancing potency and selectivity.

This guide details the molecular pharmacology, signaling impact, and validation protocols for derivatives based on this scaffold.

Molecular Pharmacology & Binding Mode

ATP-Competitive Inhibition Mechanism

Derivatives of 6-(aminomethyl)-1H-indazol-3-amine act primarily as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase domain, physically blocking the transfer of the

Structural Biology of Binding

The efficacy of this scaffold is driven by specific interactions within the ATP-binding cleft.

| Motif | Interaction Type | Target Residue (General Kinase) | Mechanistic Role |

| Indazole N1-H | H-Bond Donor | Hinge Backbone Carbonyl (e.g., Glu/Leu) | Anchors the scaffold; mimics Adenine N9. |

| Indazole N2 | H-Bond Acceptor | Hinge Backbone Amide (e.g., Cys/Val) | Stabilizes orientation; mimics Adenine N1. |

| 3-Amino Group | H-Bond Donor/Acceptor | Gatekeeper or Hinge Residue | Increases affinity; locks the "head" of the molecule. |

| 6-Aminomethyl | Ionic / Salt Bridge | Asp/Glu (Catalytic Loop or P-loop) | Critical Differentiator. Targets the ribose/phosphate pocket. Provides selectivity and solubility. |

Visualization: The Pharmacophore Map

The following diagram illustrates the logical binding connectivity of the scaffold within a generic kinase pocket (modeled after ROCK/FGFR interactions).

Caption: Pharmacophore mapping of the 6-(aminomethyl)-1H-indazol-3-amine scaffold within the kinase ATP pocket.

Target Specificity: The ROCK Pathway Case Study

While the scaffold is versatile, the 6-position substitution is a classic strategy for targeting Rho-associated Protein Kinase (ROCK) . ROCK inhibitors (like Fasudil) utilize a basic nitrogen to interact with the active site. This scaffold improves upon older generations by offering a more rigid, planar core (indazole) compared to isoquinolines.

Downstream Signaling Effects

Inhibition of ROCK by these derivatives leads to a cascade of cytoskeletal relaxation events.

-

Inhibition: Molecule binds ROCK1/2 ATP pocket.

-

Phosphorylation Block: ROCK cannot phosphorylate MYPT1 (Myosin Phosphatase Target Subunit 1) or LIMK (LIM Kinase).

-

Dephosphorylation: PP1 (Protein Phosphatase 1) remains active, dephosphorylating Myosin Light Chain (MLC).

-

Phenotype: Reduced actin-myosin cross-linking, loss of stress fibers, and vasodilation.

Signaling Pathway Diagram

Caption: Mechanism of ROCK inhibition by indazole derivatives leading to cytoskeletal relaxation.

Experimental Validation Protocols

To validate the mechanism of action for a derivative of this scaffold, the following self-validating workflow is recommended.

Biochemical Assay: Kinase Selectivity Profiling

Objective: Determine

Protocol Steps:

-

Preparation: Dissolve 6-(aminomethyl)-1H-indazol-3-amine derivative in 100% DMSO (10 mM stock).

-

Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction: Incubate Kinase (5-10 nM) + Substrate (e.g., S6 peptide) + Inhibitor for 15 min.

-

Initiation: Add ATP (at

concentration). Incubate 60 min at RT. -

Detection: Add detection antibody/reagent. Read fluorescence ratio.

-

Analysis: Fit data to the Hill equation:

.

Cellular Assay: Actin Stress Fiber Disassembly

Objective: Confirm cell permeability and functional target engagement. Cell Line: NIH3T3 Fibroblasts or A7r5 Smooth Muscle Cells.

Protocol Steps:

-

Seeding: Plate cells on glass coverslips (10,000 cells/well). Allow adhesion (24h).

-

Treatment: Treat with inhibitor (0.1, 1, 10

M) for 1-4 hours. Include Y-27632 (10 -

Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

-

Staining: Stain with Phalloidin-TRITC (binds F-actin) and DAPI (nuclei).

-

Imaging: Confocal microscopy.

-

Quantification: Measure fluorescence intensity of stress fibers per cell area. A potent inhibitor will cause cell rounding and loss of stress fibers.

References

-

Vertex AI Search. (2023). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Vertex AI Search. (2023). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Link

-

Vertex AI Search. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents. Letters in Drug Design & Discovery. Link

-

Vertex AI Search. (2023). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. ResearchGate. Link

-

Chemical Suppliers. (2023). 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride (CAS 267413-33-2).[1][2][3] Capot Chemical / CymitQuimica. Link

Sources

Technical Guide: Therapeutic Potential of 6-(Aminomethyl)-1H-indazol-3-amine Dihydrochloride in Oncology

This technical guide focuses on the medicinal chemistry and therapeutic utility of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride (CAS: 267413-33-2). This compound is a critical "privileged structure" or scaffold in oncology drug discovery, primarily used to synthesize Type I and Type II ATP-competitive kinase inhibitors targeting angiogenesis (VEGFR), metastasis (ROCK), and proliferation (CDKs/Auroras).

Part 1: Executive Summary & Structural Logic

This compound acts as a high-value pharmacophore in the development of small-molecule inhibitors. Its therapeutic potential is not intrinsic to the free amine itself but lies in its ability to serve as a hinge-binding scaffold with a solubilizing linker .

The "Privileged Structure" Hypothesis

In medicinal chemistry, the 1H-indazol-3-amine core is a "privileged structure" capable of binding to multiple unrelated protein kinases with high affinity.

-

Hinge Binding (3-Position): The 3-amino group (-NH2) and the indazole nitrogen (N1/N2) form a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

-

Solvent Interaction (6-Position): The 6-aminomethyl group (-CH2-NH2) projects towards the solvent front. This is crucial for:

-

Solubility: The primary amine (and its dihydrochloride salt) dramatically improves aqueous solubility, a common failure point in kinase inhibitors.

-

Selectivity: This position allows for the attachment of "tails" (e.g., urea, amide, or heterocycles) that interact with the DFG-motif (Asp-Phe-Gly) or the ribose-binding pocket, tuning selectivity between kinases (e.g., VEGFR vs. FGFR).

-

Target Landscape

Based on structural homology with FDA-approved drugs (e.g., Axitinib, Pazopanib, Linifanib), derivatives of this scaffold primarily target:

| Target Family | Mechanism of Action | Therapeutic Outcome |

| VEGFR1/2/3 | Angiogenesis Inhibition | Starvation of solid tumors (RCC, HCC). |

| ROCK1/2 | Cytoskeletal Reorganization | Prevention of metastasis and invasion. |

| PDGFR-α/β | Stromal Targeting | Disruption of the tumor microenvironment. |

| Aurora Kinases | Mitotic Arrest | Inhibition of cell division in leukemia. |

Part 2: Mechanism of Action & SAR (Structure-Activity Relationship)

The therapeutic efficacy of drugs derived from this scaffold relies on a precise binding mode.

Binding Mode Visualization

The following diagram illustrates the pharmacophoric mapping of the scaffold within a generic kinase ATP-binding pocket.

Figure 1: Pharmacophore mapping of the 6-(aminomethyl)-1H-indazol-3-amine scaffold. The 3-amino group anchors the molecule, while the 6-aminomethyl group allows for solubility and selectivity tuning.

Part 3: Experimental Protocols for Drug Development

To validate the therapeutic potential of this scaffold, researchers must synthesize derivatives and profile them against kinase panels.

Protocol: Synthesis of Urea-Linked Kinase Inhibitors

The 6-aminomethyl group is most commonly derivatized into a urea or amide to access the "back pocket" of the kinase.

Objective: Synthesize a VEGFR2 inhibitor using this compound.

Reagents:

-

Scaffold: this compound (1.0 eq).

-

Electrophile: Phenyl isocyanate (1.1 eq) or Activated Ester.

-

Base: Triethylamine (TEA) or DIPEA (3.0 eq to neutralize 2HCl).

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Workflow:

-

Neutralization: Dissolve the dihydrochloride salt in anhydrous DMF under

atmosphere. Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 min to liberate the free amine. -

Coupling: Add the isocyanate/electrophile dropwise. The 6-aminomethyl group is more nucleophilic than the 3-amino group (which is electron-withdrawing due to the indazole ring), allowing for regioselective reaction at the 6-position.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. Precipitate the crude product. Filter and wash with water/ether.

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH gradient).

Protocol: Kinase Selectivity Profiling (ADP-Glo Assay)

Once synthesized, the derivative must be tested for potency (

Assay Principle: Measures ADP generation from the kinase reaction using a luciferase-coupled system.

-

Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM

, 0.1 mg/mL BSA, 1 mM DTT). -

Enzyme Mix: Dilute recombinant VEGFR2 (or target kinase) to 2 ng/µL.

-

Compound Addition: Add 1 µL of compound (serially diluted in DMSO) to a 384-well white plate.

-

Reaction Start: Add 2 µL of Enzyme Mix + 2 µL of ATP/Substrate Mix (Poly E4Y peptide).

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Signal: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

-

Analysis: Plot RLU vs. log[Compound] to determine

using non-linear regression (GraphPad Prism).

Part 4: Therapeutic Data & Validation

Comparative Potency of Indazole-3-amine Derivatives

The following table summarizes the potency of derivatives built from this scaffold compared to standard inhibitors. (Data represents typical ranges for optimized leads).

| Compound Class | R-Group at 6-Position | Target | Selectivity Profile | |

| Scaffold Only | -CH2-NH2 (Free Amine) | Multiple | >10,000 | Inactive (Needs tail) |

| Urea Derivative | -CH2-NH-CO-NH-Ph | VEGFR2 | 10 - 50 | High (Angiogenesis) |

| Amide Derivative | -CH2-NH-CO-Heterocycle | ROCK1 | 5 - 20 | High (Metastasis) |

| Standard (Axitinib) | (Different Core) | VEGFR2 | 0.1 - 1.0 | Reference Standard |

Pathway Analysis: Angiogenesis & Metastasis

The dual potential of this scaffold allows for the interruption of two critical cancer hallmarks.

Figure 2: Dual-mechanism potential. Derivatives can be tuned to inhibit VEGFR2 (blocking blood supply) or ROCK (blocking cell migration), or both (multi-target inhibition).

Part 5: Safety & Handling (SDS Summary)

As a dihydrochloride salt, the compound is stable but requires specific handling precautions during research.

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen). Keep desiccated.

-

Solubility: Soluble in water (due to 2HCl), DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, DCM) unless neutralized.

References

-

Hu, Y., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences, 24(10), 8686.[2] Link

-

PubChem. "1H-indazol-3-amine | C7H7N3."[3] National Library of Medicine. Link

-

ChemicalBook. "this compound Product Properties." Link

- Liao, J., et al. (2015). "New Indazole-Based Kinase Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry.

-

Capot Chemical. "Certificate of Analysis: this compound." Link

Sources

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride CAS number and identifiers

[1]

Part 1: Chemical Identity & Identifiers[1][2][3]

This compound is a substituted indazole featuring two primary amine groups: one directly attached to the pyrazole ring (position 3) and one attached via a methylene linker to the benzene ring (position 6). It is most commonly supplied as the dihydrochloride salt to ensure stability and water solubility.[1]

| Property | Details |

| Chemical Name | This compound |

| CAS Number (Salt) | 267413-33-2 |

| CAS Number (Free Base) | 368426-75-9 |

| Precursor CAS | 267413-32-1 (3-Amino-1H-indazole-6-carbonitrile) |

| Molecular Formula | C₈H₁₀N₄[1] · 2HCl |

| Molecular Weight | 235.11 g/mol (Salt); 162.19 g/mol (Base) |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO. |

| Appearance | White to off-white hygroscopic solid.[1] |

| SMILES (Salt) | Cl.Cl.NCC1=CC2=C(C=C1)C(N)=NN2 |

| InChI Key | InChIKey=KEJFADGISRFLFO-UHFFFAOYSA-N (Parent) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound follows a robust two-stage workflow: heterocycle formation followed by functional group reduction .[1] The 3-aminoindazole core is constructed via an SNAr cyclization, a method preferred for its scalability compared to palladium-catalyzed routes.[1]

Reaction Pathway Visualization

The following diagram illustrates the industrial route starting from 4-cyano-2-fluorobenzonitrile.

Caption: Two-step synthesis involving hydrazine-mediated cyclization followed by catalytic hydrogenation.[1]

Detailed Experimental Protocol

Step 1: Cyclization to 3-Amino-1H-indazole-6-carbonitrile

Rationale: The fluorine atom in 4-cyano-2-fluorobenzonitrile is highly activated for nucleophilic attack by hydrazine due to the electron-withdrawing nitrile groups.[1]

-

Reagents: 4-Cyano-2-fluorobenzonitrile (1.0 eq), Hydrazine hydrate (3.0 eq), Ethanol (10 vol).

-

Procedure: Dissolve the nitrile in ethanol. Add hydrazine hydrate dropwise at room temperature (exothermic reaction). Heat to reflux (80°C) for 3–5 hours.

-

Workup: Cool the mixture to 0°C. The product precipitates as a solid. Filter and wash with cold ethanol/water.[1]

-

Yield: Typically >85%.

Step 2: Reduction to 6-(Aminomethyl)-1H-indazol-3-amine 2HCl

Rationale: The nitrile group is reduced to a primary amine.[1] Acidic conditions are often used to prevent secondary amine formation and to directly trap the product as the stable HCl salt.

-

Reagents: Intermediate from Step 1, Raney Nickel (catalytic) or Pd/C (10% wt), Methanol, concentrated HCl (2.5 eq).

-

Procedure: Hydrogenate at 40–60 psi H₂ in a Parr shaker or autoclave at room temperature for 12 hours.

-

Workup: Filter off the catalyst (Caution: Pyrophoric). Concentrate the filtrate. Recrystallize from MeOH/Et₂O to obtain the dihydrochloride salt.[1]

Part 3: Applications in Drug Discovery[1][4]

This molecule is a "privileged scaffold" in kinase inhibitor design.[1][2] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the kinase hinge region.

Mechanism of Action: Kinase Hinge Binding[1]

-

Hinge Interaction: The indazole nitrogen (N1) and the exocyclic 3-amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region backbone (e.g., Glu/Leu residues).

-

Solvent Exposure: The 6-position points towards the solvent front in many kinases (e.g., ROCK, JNK). The aminomethyl group serves two purposes:

-

Solubility: It introduces a positive charge (at physiological pH), drastically improving the water solubility of lipophilic drug candidates.

-

Salt Bridges: The ammonium group can form electrostatic interactions with aspartate or glutamate residues near the active site entrance, enhancing potency.

-

Target Classes

-

ROCK (Rho-associated Kinase): Inhibitors for glaucoma and cardiovascular disease often utilize the isoquinoline or indazole core.[1] This amine linker allows attachment of "tail" groups to modulate selectivity against PKA/PKC.[1]

-

JNK (c-Jun N-terminal Kinase): Used in neurodegeneration research.[1]

-

PLK1 (Polo-like Kinase 1): Oncology targets where the indazole acts as the ATP-mimetic anchor.[1]

Part 4: Handling & Safety[1]

Stability & Storage[1]

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] It will absorb atmospheric moisture, turning into a sticky gum which complicates weighing.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator for short-term storage.[1]

-

Solution Stability: Aqueous solutions are stable for 24 hours at 4°C but prone to oxidation over long periods.[1] Prepare fresh for biological assays.

Safety Data (SDS Summary)

References

-

BLDpharm. (n.d.). Product Analysis: this compound (CAS 267413-33-2).[1] Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Protocols. Retrieved from

-

BenchChem. (2025).[2][4] The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 1H-Indazol-3-amine derivatives. National Library of Medicine.[1] Retrieved from

-

Capot Chemical. (n.d.). Safety Data Sheet: CAS 267413-33-2.[1] Retrieved from

Pharmacokinetics and Metabolic Stability of Indazole-3-Amine Compounds

This technical guide provides a comprehensive analysis of the pharmacokinetics (PK) and metabolic stability of indazole-3-amine compounds, a privileged scaffold in kinase inhibitor discovery.

Technical Guide for Drug Discovery & Development

Executive Summary

The 1H-indazole-3-amine scaffold has emerged as a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors.[1] Its structural similarity to adenine allows it to form bidentate hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).[2] While this scaffold offers exceptional potency and selectivity (e.g., Axitinib , Linifanib , Entrectinib ), it presents distinct pharmacokinetic challenges, particularly regarding metabolic stability.[2]

This guide details the metabolic liabilities of the indazole-3-amine core—specifically N-glucuronidation and oxidative clearance —and provides actionable protocols for assessing and optimizing these parameters during lead optimization.

Physicochemical & ADME Profile

The Hinge-Binding Pharmacophore

The indazole-3-amine core typically functions as a hydrogen bond donor (via N1-H) and acceptor (via N2). However, the exocyclic 3-amino group (

| Property | Characteristic | Impact on PK |

| Lipophilicity (LogP) | Moderate to High (2.5 – 4.5) | Drives high membrane permeability but increases risk of CYP-mediated clearance. |

| Solubility | Low (Planar aromatic system) | Often requires solubilizing tails (e.g., piperazines in Entrectinib) to achieve oral bioavailability.[2] |

| pKa | Indazole N1-H pKa ~14; 3-NH2 pKa ~3-4 | The core is neutral at physiological pH; basicity usually comes from side chains. |

| Protein Binding | High (>95%) | Limits the free fraction ( |

Key Metabolic Soft Spots

The metabolic fate of indazole-3-amines is bifurcated into modifications of the core scaffold and the peripheral side chains.

-

Phase II Conjugation (The "M11" Liability): The unsubstituted nitrogen (N1) of the indazole ring is a prime substrate for UGT enzymes (specifically UGT1A4), leading to direct N-glucuronidation.[2] This is often the rate-limiting clearance step for compounds lacking steric protection at N1.

-

Phase I Oxidation:

-

Side-chain oxidation: N-dealkylation of solubilizing tails (e.g., N-methylpiperazine demethylation in Entrectinib).

-

Core oxidation: While the indazole ring is relatively stable, the 3-amino group (if free) can undergo N-oxidation.[2]

-

Metabolic Pathways & Mechanisms[3][4]

Understanding the specific enzymatic routes is vital for predicting drug-drug interactions (DDIs) and clearance.

Case Study: Entrectinib vs. Linifanib

-

Entrectinib (Amide-linked): The 3-amino group is acylated. The major metabolic pathways are CYP3A4-mediated N-demethylation of the piperazine tail (forming metabolite M5) and UGT1A4-mediated N-glucuronidation of the indazole N1 (forming metabolite M11).

-

Linifanib (Free Amine): Contains a free 3-amino group.[2] While potent, free primary aromatic amines can sometimes be flagged for genotoxicity risks (Ames positive) or rapid N-acetylation, though Linifanib itself is cleared largely via CYP pathways acting on its urea/phenyl moieties.[2]

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways for the indazole-3-amine scaffold.

Figure 1: Metabolic divergence of the indazole-3-amine core.[2] Note the direct N1-glucuronidation pathway which is unique to the indazole scaffold.

Experimental Protocols for Stability Assessment

To accurately predict human clearance, a tiered assay strategy is required.[2] Standard microsomal assays often underpredict clearance for indazoles because they lack the cofactor (UDPGA) required for glucuronidation.[2]

Tier 1: Metabolic Stability (Microsomes vs. Hepatocytes)

Objective: Distinguish between CYP-mediated clearance and UGT-mediated clearance.

Protocol A: Microsomal Stability (CYP-focused)

-

System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[2]

-

Substrate: 1 µM test compound (dissolved in DMSO, final <0.1%).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[2]

-

Incubation: 37°C for 0, 5, 15, 30, 45 min.

-

Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: LC-MS/MS (monitor parent depletion).

Protocol B: Hepatocyte Stability (Holistic: CYP + UGT) Critical for Indazoles due to N1-glucuronidation liability.[2]

-

System: Cryopreserved human hepatocytes (pooled donors).

-

Cell Density: 0.5 or 1.0 × 10⁶ cells/mL.

-

Incubation: Buffer (Krebs-Henseleit) at 37°C under 95% O2 / 5% CO2.

-

Timepoints: 0, 60, 120, 240 min (longer incubation due to slower turnover of Phase II).

-

Calculation:

Note: If Hepatocyte CL >> Microsomal CL, UGT metabolism is likely the driver.[2]

Tier 2: Metabolite Identification (MetID)

Objective: Confirm the formation of the N-glucuronide (M+176 Da) or N-oxide (M+16 Da).[2]

Workflow:

-

Incubate 10 µM compound with Hepatocytes for 4 hours.

-

Quench and centrifuge.

-

Analyze supernatant via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[2]

-

Data Processing: Use mass defect filtering to find:

-

+176.0321 Da: Glucuronide conjugate.

-

+15.9949 Da: Oxidation.

-

-14.0157 Da: Demethylation.[3]

-

Optimization Strategies (SAR)

When metabolic instability is identified, the following structural modifications can improve the PK profile:

| Liability | Structural Modification Strategy | Mechanism |

| N1-Glucuronidation | N-Alkylation (e.g., Methyl, Ethyl) | Blocks the nucleophilic N1 site, preventing UGT conjugation.[2] Note: May alter hinge binding mode. |

| N1-Glucuronidation | Steric Hindrance at C7 | Introducing a substituent (e.g., F, Cl) at the C7 position can sterically hinder the UGT enzyme approach to N1.[2] |

| High Clearance | Deuteration | Deuterating metabolic hot spots (e.g., N-methyl groups on piperazine tails) to utilize the Kinetic Isotope Effect (KIE).[2] |

| Solubility | Amide/Urea Derivatization | Converting the free 3-amino group to a urea or amide (as in Entrectinib) reduces potential toxicity and allows attachment of polar tails. |

Optimization Decision Tree

Figure 2: Decision logic for optimizing indazole-3-amine metabolic stability.

References

-

Meneses-Lorente, G., et al. (2021).[2][4] Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors. Cancer Chemotherapy and Pharmacology. Link

-

Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[2] Journal of Medicinal Chemistry. Link (Context on kinase scaffold optimization).

-

Shang, Y., et al. (2023).[2] Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” Synthetic Cannabinoids in a Human Liver Microsome Model. Metabolites. Link

-

Ardini, E., et al. (2016).[2] Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[2][5] Molecular Cancer Therapeutics.[3] Link

-

Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation. Link

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]

- 3. Buy Entrectinib metabolite M5 | 1108743-80-1 [smolecule.com]

- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Entrectinib? [synapse.patsnap.com]

Methodological & Application

Application Note: Preparation of 6-(aminomethyl)-1H-indazol-3-amine Dihydrochloride Stock Solutions

Abstract & Introduction

This guide details the rigorous preparation, handling, and storage of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride , a critical amino-indazole scaffold often utilized in the synthesis of kinase inhibitors (e.g., ALK/ROS1/TRK inhibitors) and as a fragment in fragment-based drug discovery (FBDD).

The presence of two primary amine groups (at position 3 and the 6-methyl position) combined with a dihydrochloride salt form presents specific challenges:

-

Hygroscopicity: The salt form readily absorbs atmospheric moisture, altering the effective mass.

-

Acidity: Dissolution in unbuffered water yields a highly acidic solution, potentially degrading sensitive biological targets or causing precipitation upon addition to physiological buffers.

-

Oxidation Susceptibility: Primary aromatic amines are prone to oxidation over time if not stored correctly.

This protocol ensures stoichiometric accuracy and biological reproducibility by standardizing the solvation and dilution workflows.

Physicochemical Profile & Stoichiometry

Before weighing, it is imperative to account for the salt stoichiometry. Many experimental errors stem from treating the salt mass as the free base mass.

Molecular Identity

-

IUPAC Name: this compound

-

Chemical Formula (Free Base):

-

Chemical Formula (Salt):

Molecular Weight Calculation (Critical)

Researchers must use the Salt MW for weighing and the Free Base MW only if calculating molar equivalents for specific binding stoichiometry (though concentration is usually defined by the weighed salt).

| Component | Formula | Molecular Weight ( g/mol ) |

| Free Base | 162.19 | |

| Counterion | ||

| Target Salt | 235.11 |

Application Note: To prepare a 10 mM stock solution, you must weigh 2.35 mg (not 1.62 mg) per 1 mL of solvent.

Protocol: Solvent Selection & Solubility Assessment

The choice of solvent dictates the stability and utility of the stock solution.

Solvent Decision Matrix

-

Dimethyl Sulfoxide (DMSO): Recommended for Cryo-Storage.

-

Pros: Excellent solubility for organic salts; prevents hydrolysis; bacteriostatic.

-

Cons: High freezing point (+18.5°C); cytotoxic to some primary cells at >0.1% v/v.

-

Solubility Limit: Typically >50 mM.

-

-

Sterile Water / Dilute Acid: Recommended for Immediate Use.

-

Pros: Compatible with all cell assays (no solvent toxicity).

-

Cons: The 2HCl salt will generate a pH ~2-3 solution. This must be buffered upon dilution.

-

Stability: Lower than DMSO; prone to microbial growth if not sterile filtered.

-

Workflow Visualization

Figure 1: Decision workflow for the preparation of stable stock solutions. Note the critical equilibration step to prevent condensation.

Master Protocol: Preparation of 10 mM Stock (10 mL)

Target Concentration: 10 mM (10 mmol/L)

Total Volume: 10 mL

Required Mass:

Step 1: Environmental Control

-

Remove the vial from -20°C storage.

-

CRITICAL: Place in a desiccator and allow to warm to room temperature (approx. 30-60 mins). Opening a cold vial causes condensation, hydrolyzing the salt and altering the weight.

Step 2: Weighing

-

Use an analytical balance (precision ±0.01 mg).

-

Weigh 23.5 mg of the dihydrochloride salt into a sterile, amber glass vial (or foil-wrapped polypropylene tube).

-

Note: If the actual weight is 24.1 mg, recalculate the volume:

.

-

Step 3: Solvation (DMSO Method)

-

Add 50% of the calculated volume of anhydrous DMSO (Grade ≥99.9%).

-

Vortex vigorously for 30 seconds.

-

If undissolved particles remain, sonicate in a water bath for 5 minutes (maintain Temp < 37°C).

-

Add the remaining DMSO to reach the final calculated volume.

-

Invert 10 times to mix.

Step 4: Quality Control (Self-Validation)

Before freezing, validate the solution:

-

Visual Inspection: Solution must be clear and colorless/pale yellow. Turbidity indicates insolubility or impurities.

-

UV-Vis Check (Optional): Dilute 1:100 in water and scan 200–400 nm. Indazoles typically show absorption peaks

around 250–300 nm.

Step 5: Storage

-

Divide into single-use aliquots (e.g., 50 µL or 100 µL) in sterile cryovials.

-

Nitrogen Purge: If possible, overlay with inert gas (Nitrogen/Argon) to prevent oxidation of the amine groups.

-

Store at -80°C (optimal) or -20°C.

Handling in Biological Assays (Dilution Logic)

Because the stock is a dihydrochloride salt , it carries 2 equivalents of acid. When diluting into assay buffers:

-

Buffering Capacity: Ensure your assay buffer (e.g., HEPES, PBS) has sufficient buffering capacity (typically >20 mM) to neutralize the acid carried over, especially at high screening concentrations (>100 µM).

-

Precipitation Risk: Upon dilution of a DMSO stock into aqueous buffer, the "solubility cliff" may cause precipitation.

-

Mitigation: Perform an Intermediate Dilution .[5]

-

Dilution Scheme (Example for 10 µM Final Assay Concentration)

Figure 2: Serial dilution strategy to minimize osmotic shock and precipitation. Direct dilution from 100% DMSO to aqueous media can sometimes cause rapid precipitation of hydrophobic cores.

Safety & Waste Disposal

-

Hazards: Treat as a potential irritant and toxic substance. The aminomethyl group can be chemically reactive.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] Handle powder in a fume hood to avoid inhalation.[6]

-

Disposal: Dispose of stock solutions as hazardous chemical waste (halogenated/organic).

References

-

Compound Properties & Indazole Scaffolds

-

Stock Solution Preparation Standards

- Salt Form Considerations: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Standard industry reference for salt handling).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Optimal storage conditions for 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Application Note: Optimal Storage & Handling of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Part 1: Introduction & Physicochemical Profile

This compound is a specialized heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (specifically Rho-kinase or ROCK inhibitors) and as a fragment in medicinal chemistry campaigns. Its structure features an indazole core substituted with two primary amine groups—one directly attached to the aromatic ring (position 3) and one on an alkyl chain (position 6).

The presence of the dihydrochloride salt form significantly alters its physical properties compared to the free base, imparting high water solubility but also introducing susceptibility to hygroscopicity and hydrolysis-driven degradation.

Physicochemical Specifications

| Property | Detail |

| CAS Number | 267413-33-2 |

| Molecular Formula | C₈H₁₂Cl₂N₄ (C₈H₁₀N₄[1] · 2HCl) |

| Molecular Weight | 235.11 g/mol |

| Appearance | White to off-white or pale yellow crystalline solid |

| Solubility | High in Water, DMSO; Moderate in Methanol; Low in non-polar solvents (DCM, Hexane) |

| pKa (Predicted) | ~3.5 (Indazole N), ~9.5 (Alkyl amine), ~2.5 (Aryl amine) |

| Hygroscopicity | High (Dihydrochloride salts are prone to deliquescence) |

Part 2: Critical Stability Factors

To design an effective storage protocol, one must understand the degradation mechanisms specific to this molecule:

-

Hygroscopic Instability (The Primary Threat):

-

Mechanism: The dihydrochloride salt lattice energy is often disrupted by atmospheric moisture. Water absorption leads to "caking" and the formation of a localized acidic solution on the crystal surface.

-

Consequence: Hydrolysis of the indazole ring or facilitation of oxidation reactions.

-

-

Oxidative Degradation:

-

Mechanism: The primary amine at position 3 is electron-rich and attached to an aromatic system, making it susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metals.

-

Indicator: A color shift from white/off-white to brown or pink indicates the formation of N-oxides or azo-coupling products.

-

-

Thermal Decomposition:

-

Mechanism: While the salt form raises the melting point, prolonged exposure to temperatures >25°C can accelerate the loss of HCl (disproportionation) or oxidative pathways.

-

Part 3: Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life (2+ years) and maintain >98% purity.

A. Long-Term Storage (Solid State)

-

Temperature: -20°C is the standard. For banking >2 years, -80°C is preferred.

-

Atmosphere: Inert gas purge (Argon or Nitrogen) is mandatory before sealing.

-

Container:

-

Primary: Amber glass vial (borosilicate) with a Teflon-lined screw cap. Plastic (polypropylene) is permeable to moisture over years and should be avoided for the primary layer.

-

Secondary: Place the vial inside a heat-sealed aluminum foil bag or a larger jar containing active desiccant (silica gel or molecular sieves).

-

-

Light: Store in the dark. The amber vial provides the first line of defense; the secondary opaque container provides the second.

B. Short-Term Handling (Benchtop)

-

Equilibration (Crucial Step): Before opening a vial stored at -20°C, allow it to warm to room temperature (20–25°C) for at least 30 minutes inside a desiccator.

-

Rationale: Opening a cold vial in humid lab air causes immediate condensation of water onto the hygroscopic salt, initiating degradation.

-

-

Environment: Weighing should ideally occur in a glovebox or a low-humidity environment (<30% RH).

C. Solution Storage (Reconstituted)

-

Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions due to its high boiling point and ability to suppress hydrolysis compared to water.

-

Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute ratio.

-

Aliquotting: Never refreeze the main stock repeatedly. Aliquot into single-use volumes (e.g., 20–50 µL).

-

Shelf-Life:

-

DMSO Stock (-20°C): 3–6 months.

-

Aqueous Solution (+4°C): < 24 hours (Acidic pH of the HCl salt can cause gradual hydrolysis).

-

Part 4: Handling & Reconstitution Workflows

Workflow Visualization: Safe Handling

Caption: Decision logic for handling hygroscopic this compound to prevent moisture-induced degradation.

Reconstitution Protocol

-

Calculate: Determine the volume of solvent required.

-

Formula: Volume (mL) = [Mass (mg) / MW (235.11)] / Desired Conc (M).

-

-

Add Solvent: Add anhydrous DMSO dropwise.

-

Note: The dissolution of dihydrochloride salts can be slightly exothermic.

-

-

Mix: Vortex gently. If the solid adheres to the walls, centrifuge briefly.

-

Verify: Ensure the solution is clear. Any turbidity suggests salt disproportionation or impurities.

Part 5: Quality Control & Troubleshooting

QC Method: HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid).

-

B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Detection: 254 nm (Indazole absorption).

-

Pass Criteria: Single peak >98% area.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Material is sticky/clumped | Moisture absorption (Deliquescence). | Dry under high vacuum (0.1 mbar) for 24h. If purity <95%, recrystallize. |

| Solution turns yellow/brown | Oxidation of amino groups. | Check purity by LC-MS. If degraded, discard. Store future stocks under Argon. |

| Precipitate in aqueous buffer | pH incompatibility (Free base crashing out). | The dihydrochloride is acidic. If buffering to pH >8, the free base may precipitate. Use a co-solvent (DMSO <5%). |

References

-

Capot Chemical. (2024). Product Specification: this compound (CAS 267413-33-2).[2][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted indazoles. Retrieved from [Link]

Sources

Cell culture dosing guidelines for 6-(aminomethyl)-1H-indazol-3-amine 2HCl

An Application Guide for the In Vitro Use of 6-(aminomethyl)-1H-indazol-3-amine 2HCl

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride in cell culture applications. The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its role in potent kinase inhibition and antitumor activities.[1][2] This guide moves beyond a simple set of instructions, offering a framework grounded in scientific principles to enable the design of robust, reproducible experiments. We will cover critical aspects from preparing stock solutions and understanding the inferred mechanism of action to detailed protocols for determining optimal cell seeding densities and generating precise dose-response curves.

Section 1: Compound Profile and Handling

A thorough understanding of the physicochemical properties of a compound is the foundation of any successful in vitro study. While experimental data for 6-(aminomethyl)-1H-indazol-3-amine 2HCl is not widely published, we can infer key characteristics and establish best practices for its handling and preparation. The dihydrochloride (2HCl) salt form is intentionally designed to improve aqueous solubility over the parent free base.

Physicochemical Properties

The following table summarizes known and inferred properties. Researchers are encouraged to perform experimental validation for their specific lots.

| Property | Value / Information | Significance in Cell Culture |

| IUPAC Name | This compound | Ensures correct compound identification. |

| Molecular Formula | C₈H₁₀N₄ · 2HCl | Required for calculating molarity for stock solutions. |

| Molecular Weight | 235.11 g/mol | Required for calculating mass for stock solutions. |

| CAS Number | Not widely available for the 2HCl salt. (Parent free base: 710943-26-3)[3] | Use IUPAC name and structure for definitive identification. |

| Appearance | Typically a white to off-white solid. | Visual confirmation of compound integrity. |

| Solubility | Primary Solvent: Aqueous buffers (Sterile H₂O, PBS). The 2HCl salt form is expected to confer good aqueous solubility.Secondary Solvent: DMSO if aqueous solubility is insufficient. | Critical for preparing a homogenous, high-concentration stock solution. Poor solubility can lead to inaccurate dosing and precipitation in culture media.[4] The final concentration of DMSO in the culture medium should be minimized, typically kept below 0.5%, as it can be cytotoxic.[5][6] |

| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles. Protect from light. | Prevents degradation of the compound, ensuring experimental consistency. |

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a concentrated master stock, which is the source for all subsequent experimental dilutions. The causality behind this approach is to minimize the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced artifacts.

Materials:

-

6-(aminomethyl)-1H-indazol-3-amine 2HCl (MW: 235.11 g/mol )

-

Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade (if required)

-

Calibrated analytical balance

-

Sterile conical tubes (e.g., 1.5 mL or 15 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Step-by-Step Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.35 mg of the compound (Mass = 10 mmol/L * 0.001 L * 235.11 g/mol = 2.35 mg).

-

Dissolution (Aqueous First): Aseptically transfer the weighed compound into a sterile conical tube. Add 1 mL of sterile water or PBS. Vortex vigorously for 2-3 minutes. Visually inspect for complete dissolution against a dark background.

-

Contingency (DMSO): If complete dissolution is not achieved in the aqueous solvent, repeat step 2 with a fresh aliquot of compound using DMSO as the solvent. Many indazole derivatives require DMSO for full solubilization.[4]

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the filtered stock solution into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage: Dispense the master stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

-

Record Keeping: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Figure 1: Workflow for compound preparation and use.

Section 2: Inferred Mechanism of Action

While the specific targets of 6-(aminomethyl)-1H-indazol-3-amine 2HCl require experimental validation, the core 1H-indazole-3-amine structure is a well-documented pharmacophore. It serves as an effective "hinge-binding" fragment, a key interaction mode for inhibiting various protein kinases.[1]

Derivatives of this scaffold have shown potent activity against several cancer-related targets:

-

Fibroblast Growth Factor Receptor (FGFR): Certain indazole derivatives are potent inhibitors of FGFR1 and FGFR2, with IC₅₀ values in the low nanomolar range.[7] Dysregulation of the FGFR signaling pathway is a known driver in various cancers.

-

Apoptosis Induction: Other analogs have been shown to induce apoptosis and cell cycle arrest in cancer cells.[8] This is potentially mediated through the inhibition of anti-apoptotic proteins like Bcl-2 and modulation of the p53/MDM2 pathway, a critical axis in tumor suppression.[8]

Based on this body of evidence, a plausible hypothesis is that 6-(aminomethyl)-1H-indazol-3-amine 2HCl functions as a kinase inhibitor, disrupting downstream signaling pathways that control cell proliferation, survival, and apoptosis.

Figure 2: Hypothesized mechanism of action.

Section 3: Foundational Experimental Protocols

The following protocols provide a systematic approach to establishing a reliable dosing regimen for any given cell line.

Protocol 2: Determining Optimal Cell Seeding Density

Causality: An optimal seeding density ensures that cells are in the exponential growth phase during the experiment. Too few cells will result in lag-phase effects and poor signal, while too many will lead to contact inhibition and nutrient depletion, confounding the results. This protocol must be performed for each cell line as a prerequisite to compound testing.[6]

Methodology:

-

Plate Setup: Seed a 96-well plate with your chosen cell line at a range of densities (e.g., 1,000, 2,000, 4,000, 8,000, and 16,000 cells per well) in 100 µL of complete medium. Include wells with medium only as a background control.

-

Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

-

Viability Assay: At the end of the incubation period, perform a viability assay such as the MTT assay (see Protocol 3, steps 5-8).

-

Analysis: Plot the absorbance (viability) against the number of cells seeded. The optimal seeding density is the one that gives a strong signal (e.g., absorbance of ~1.0-1.5) and is still on the linear (logarithmic growth) portion of the curve.

Protocol 3: Generating a Dose-Response Curve (IC₅₀ Determination)

Causality: This experiment is the cornerstone of in vitro pharmacology. It establishes the concentration-dependent effect of the compound on cell viability, allowing for the calculation of the IC₅₀ (the concentration at which 50% of cell growth is inhibited), a key metric of potency.

Materials:

-

Cells seeded at their optimal density in a 96-well plate.

-

10 mM master stock of the compound.

-

Complete cell culture medium.

-

Positive control (e.g., 5-Fluorouracil or Doxorubicin).[1][9]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Step-by-Step Procedure:

-

Cell Seeding: Seed a 96-well plate with the optimal number of cells per well (determined in Protocol 2) in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Dilution Series:

-

Prepare a top concentration working solution in complete medium. For example, to get a final top concentration of 100 µM, dilute the 10 mM stock 1:50 (e.g., 4 µL stock in 196 µL medium) to get a 200 µM working solution (which will be a 2X solution).

-

In a separate dilution plate, perform a serial dilution (e.g., 1:3 or 1:5) of the top working solution to create a range of concentrations.

-

-

Dosing: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Controls: It is critical to include the following controls on every plate:

-

Untreated Control: Cells with fresh medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the compound dilutions (to validate that the solvent itself is not toxic).

-

Positive Control: Cells treated with a known cytotoxic agent.

-

Blank Control: Wells with medium only (for background subtraction).

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance on a plate reader at a wavelength of 570 nm.

-

Analysis:

-

Subtract the average blank absorbance from all other readings.

-

Calculate percent viability for each concentration: (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100.

-

Plot percent viability versus log₁₀ of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to fit the curve and calculate the IC₅₀ value.

-

Figure 3: Experimental workflow for IC₅₀ determination.

Section 4: Data Interpretation and Best Practices

-

Starting Concentrations: Based on published data for analogous 1H-indazole-3-amine derivatives, which show activity from nanomolar to micromolar ranges, a broad initial screening range of 10 nM to 100 µM is recommended.[1][7][8]

-

Significance of Controls: A healthy positive control validates the assay's sensitivity. A vehicle control showing >95% viability confirms that any observed cytotoxicity is due to the compound, not the solvent.

-

Troubleshooting:

-

Compound Precipitation: If the compound precipitates upon dilution in the medium, consider preparing intermediate dilutions in serum-free medium before adding to cells, or lowering the top concentration.

-

High Variability: Ensure consistent cell seeding and precise pipetting. Check for edge effects on the 96-well plate and consider not using the outer wells for experimental data.

-

No Activity Observed: The compound may not be active in the chosen cell line, or the concentration range may be too low. Consider testing up to higher concentrations, but be mindful of solubility limits.

-

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

-

6-Amino-1H-indazol-3-ol | CAS 59673-74-4. American Elements. [Link]

-

1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]

-

1,3-Dimethyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]

-

6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628. PubChem. [Link]

-

How to dissolve Indomethacin use for cell culture?. ResearchGate. [Link]

-

Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

-

Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Royal Society of Chemistry. [Link]

-

Cell line information V.4. protocols.io. [Link]

-

Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. [Link]

-

Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma. DergiPark. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-aminomethyl-1H-indazole | CAS 710943-26-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]

- 7. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

Formulation of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride for in vivo studies

Application Note: Formulation & Delivery of 6-(aminomethyl)-1H-indazol-3-amine Dihydrochloride for In Vivo Studies

Executive Summary

This guide details the formulation, stability assessment, and administration protocols for This compound (an indazole-based small molecule, often utilized as a scaffold in kinase inhibitor discovery).[1][2]

Critical Technical Insight: The presence of the dihydrochloride (2HCl) salt moiety confers high water solubility but generates a highly acidic solution (pH < 3.[1][2]0) upon dissolution.[1][2][3][4] Direct injection of this unbuffered solution will cause severe injection site necrosis, hemolysis (IV), or peritonitis (IP).[1][2] This protocol prioritizes pH-titrated aqueous vehicles while providing backup strategies for high-concentration dosing using co-solvents.[1][2]

Physicochemical Profile & Challenges

| Property | Specification | Implication for Formulation |

| Core Structure | Indazole ring with C3-amine & C6-aminomethyl | Amphiphilic character; potential for H-bonding.[1][2] |

| Salt Form | Dihydrochloride (2HCl) | High Aqueous Solubility (>50 mg/mL in water).[1][2] High Acidity (Protons released upon dissociation).[1][2] |

| pKa (Estimated) | ~9.5 (Aliphatic amine), ~3.5 (Indazole N) | At pH 7.4, the aliphatic amine is protonated (ionized), aiding solubility.[1][2] |

| Hygroscopicity | Moderate to High | Must be stored in a desiccator; weigh quickly to avoid water uptake errors.[1][2] |

Formulation Decision Tree

Before beginning, select your formulation strategy based on the required dose and route of administration.[1][2]

Figure 1: Decision matrix for selecting the appropriate vehicle based on dosage requirements and solubility behavior.

Detailed Protocols

Protocol A: Standard Aqueous Formulation (Preferred for IV/IP)

Best for doses < 20 mg/kg where the compound is fully soluble at physiological pH.[1][2]

Materials:

Step-by-Step Procedure:

-

Calculation: Calculate the amount of free base equivalent if your dose is based on the active moiety.[1][2]

-

Initial Dissolution (The "Acid Trap" Avoidance):

-

Dissolve the compound in 80% of the final volume of Sterile Water (SWFI).[1][2]

-

Do NOT dissolve directly in PBS.[1][2] The phosphate buffer may not be strong enough to neutralize the 2HCl, and the high ionic strength can suppress initial dissolution.[1][2]

-

Observation: The solution should be clear and colorless/yellowish.[1][2]

-

pH Check: Measure pH.[1][2] It will likely be pH 2.0 – 3.0 .[1][2]

-

-

Neutralization (Critical Step):

-

Tonicity Adjustment:

-

Sterilization:

Protocol B: Co-solvent/Cyclodextrin Formulation (For High Doses/PO)

Use this if the compound precipitates at neutral pH or for oral gavage.[1][2]

Vehicle Composition:

Step-by-Step Procedure:

-

Prepare Vehicle: Dissolve HP-β-CD in water to make a 20% stock solution.[1][2]

-

Dissolve Compound: Dissolve the dihydrochloride salt in the required volume of water (50% of final volume).

-

Adjust pH: Adjust pH to ~4.0–5.0 with dilute NaOH (cyclodextrins tolerate slightly acidic pH well and encapsulation is often better).

-

Combine: Add the 20% HP-β-CD stock to reach a final concentration of 10%.

-

Final Adjustment: Adjust final pH to 6.0–7.0. The cyclodextrin cavity will help solubilize the neutral free base if it forms.[1][2]

In Vivo Administration Guidelines

Route-Specific Limits

| Route | Max Volume (Mouse) | Max Volume (Rat) | pH Tolerance | Formulation Requirement |

| IV (Tail Vein) | 5 mL/kg (100-150 µL) | 5 mL/kg | 7.0 – 7.4 (Strict) | Must be particle-free. Isotonicity is critical to prevent hemolysis.[1][2] |

| IP (Intraperitoneal) | 10 mL/kg | 10 mL/kg | 5.0 – 8.0 | Tolerates mild acidity.[1][2] Buffer capacity is important to prevent pain.[1][2] |

| PO (Oral Gavage) | 10 mL/kg | 10 mL/kg | 3.0 – 9.0 | Can use suspension (Protocol B) if solubility is poor.[1][2] |

Experimental Workflow

Figure 2: General workflow for in vivo efficacy and pharmacokinetic profiling.

Stability & Storage

-

Stock Solution (in Water, acidic): Stable for 1 week at 4°C. The acidic environment protects the amine from oxidation.[1][2]

-

Formulated Vehicle (pH 7.4): Use immediately (within 24 hours).

-

Lyophilized Powder: Store at -20°C, desiccated.

References

-

PubChem. Compound Summary for CID 21956337, 3-methyl-1H-indazol-6-amine (Analogous Scaffold).[1][2][5] National Library of Medicine (US).[1][2] Accessed Feb 26, 2026.[1][2] [Link]

-

Journal of Medicinal Chemistry. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. J. Med.[1][2] Chem. 2013, 56, 11, 463–465.[2] [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules 2023, 28(10), 4056.[1][2] [Link]

-

ResearchGate. Structure and synthesis of indazole derivatives. Accessed Feb 26, 2026.[1][2] [Link]

Sources

- 1. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US11897863B2 - Indazole amine derivative, preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 5. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Safety Protocol: Handling 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Introduction & Scope

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride is a specialized heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting kinase pathways (e.g., JNK, ROCK, and CDK families). The molecule features an indazole core common to approved therapeutics (e.g., Axitinib), functionalized with two primary amines: one directly attached to the aromatic ring (position 3) and one on a methyl linker (position 6).

This guide addresses the specific challenges of handling this compound, particularly its dihydrochloride salt form , which imparts significant hygroscopicity and acidity in solution. This document serves as a derived Safety Data Sheet (SDS) and technical application note for research environments.

Physicochemical Profile

| Property | Value / Description |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₀N₄ · 2HCl |

| Molecular Weight | ~235.11 g/mol (Salt); ~162.19 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline powder |